N,N'-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide: is a complex organic compound characterized by its unique structure, which includes benzimidazole rings, cyclohexyl groups, and nitrobenzene dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Rings: Starting with o-phenylenediamine and cyclohexanone, the benzimidazole rings are formed through a condensation reaction.
Amidation: The final step involves the coupling of the benzimidazole derivatives with 5-nitrobenzene-1,3-dicarboxylic acid under amidation conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: Can yield amino derivatives.
Substitution: Can introduce various functional groups onto the benzimidazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting catalytic properties.
Biology
In biological research, derivatives of this compound are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole rings can intercalate with DNA, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(benzimidazol-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- N,N’-bis(1-methylbenzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide
Uniqueness
N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of cyclohexyl groups, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C34H35N7O4 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
1-N,3-N-bis(1-cyclohexylbenzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H35N7O4/c42-33(37-24-11-13-31-29(18-24)35-20-39(31)26-7-3-1-4-8-26)22-15-23(17-28(16-22)41(44)45)34(43)38-25-12-14-32-30(19-25)36-21-40(32)27-9-5-2-6-10-27/h11-21,26-27H,1-10H2,(H,37,42)(H,38,43) |
InChI Key |
RFOQPNZJHWYOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])C(=O)NC5=CC6=C(C=C5)N(C=N6)C7CCCCC7 |
Origin of Product |
United States |
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